2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone CAS number and properties
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone CAS number and properties
An In-depth Technical Guide to 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone
Introduction
The quinolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a fluorine atom and a reactive chloromethyl group into the quinolinone structure, as seen in 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone, creates a versatile building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the chloromethyl group serves as a key handle for introducing diverse functionalities through nucleophilic substitution.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a solid compound at room temperature.[4] Its core identity and key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 946755-53-9 | [4][5][6] |
| IUPAC Name | 2-(chloromethyl)-8-fluoro-1H-quinolin-4-one | [4][6] |
| Molecular Formula | C₁₀H₇ClFNO | [4][5][6] |
| Molecular Weight | 211.62 g/mol | [4][5][6] |
| Appearance | Solid | [4] |
| Purity | ≥95.0% | [4] |
| Boiling Point | 304.5 ± 42.0 °C (Predicted) | [5] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -0.07 ± 0.70 (Predicted) | [5] |
Synthesis and Mechanistic Considerations
A potential synthetic pathway could start from 2-fluoroaniline. The general steps would be:
-
Acylation: Reaction of 2-fluoroaniline with a suitable acylating agent, such as chloroacetyl chloride, to introduce the chloromethylcarbonyl group.
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the ortho position to the amino group.
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Camps Cyclization: Intramolecular condensation of the resulting N-(2-acetyl-6-fluorophenyl)-2-chloroacetamide in the presence of a base to yield the final quinolinone ring system.
Caption: Proposed synthetic workflow for 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone via Camps cyclization.
Reactivity and Synthetic Utility
The primary site of reactivity in 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone is the chloromethyl group at the 2-position. This group is an excellent electrophile, making the molecule a valuable synthon for introducing the 8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)methyl moiety into various molecules through nucleophilic substitution reactions.
Common nucleophiles that can react with the chloromethyl group include:
-
Amines (primary and secondary) to form aminomethyl derivatives.
-
Thiols to form thiomethyl ethers.
-
Alcohols or phenols to form ethers.
-
Azides to form azidomethyl derivatives, which can be further modified (e.g., via click chemistry or reduction to amines).
This reactivity allows for the generation of a large library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Caption: Reactivity of the chloromethyl group towards various nucleophiles.
Potential Applications in Drug Discovery
The quinolinone ring system is a cornerstone of many antibacterial agents, particularly the fluoroquinolones.[1][7] These drugs typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The presence of both a quinolinone core and a fluorine atom in 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone suggests its potential as a scaffold for developing new antibacterial agents, potentially effective against multidrug-resistant strains.[2]
Beyond antibacterial applications, quinolinone derivatives have been investigated for a range of other therapeutic areas, including:
-
Anticancer activity [1]
-
Antiviral activity (e.g., HIV integrase inhibition) [1]
-
Antifungal activity [2]
The ability to easily derivatize the chloromethyl group allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone. Below are the expected features from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinolinone ring, a singlet for the C-3 proton, a singlet for the chloromethyl protons (-CH₂Cl), and a broad singlet for the N-H proton. The aromatic protons will exhibit splitting patterns influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C-4), the carbons of the quinolinone ring system, and the chloromethyl carbon. The carbons in the vicinity of the fluorine atom will show C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for:
-
N-H stretching (around 3200-3400 cm⁻¹)
-
C=O stretching of the quinolone carbonyl (around 1640-1680 cm⁻¹)
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C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
-
C-F stretching (around 1000-1350 cm⁻¹)
-
C-Cl stretching (around 600-800 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₇ClFNO. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Safety and Handling
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is classified as a hazardous substance.[4] Researchers and laboratory personnel must handle this compound with appropriate safety precautions in a well-ventilated area or chemical fume hood.
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [4]
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If swallowed, immediately call a poison center or doctor.
Conclusion
2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a valuable and versatile building block for chemical synthesis and drug discovery. Its combination of a fluorinated quinolinone core and a reactive chloromethyl group provides a strategic starting point for the development of novel compounds with potential therapeutic applications, particularly in the area of infectious diseases. A thorough understanding of its properties, synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting.
References
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(Note: A representative structure is shown for illustrative purposes.)